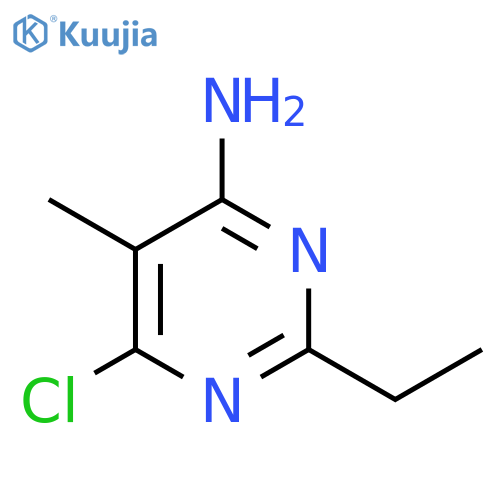

Cas no 1539924-56-5 (4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-)

1539924-56-5 structure

商品名:4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-

CAS番号:1539924-56-5

MF:C7H10ClN3

メガワット:171.627399921417

CID:5252023

4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-

-

- インチ: 1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11)

- InChIKey: AZYSPDABCYYXJA-UHFFFAOYSA-N

- ほほえんだ: C1(CC)=NC(Cl)=C(C)C(N)=N1

4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-363298-10.0g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 10.0g |

$3191.0 | 2023-03-02 | ||

| Enamine | EN300-363298-0.5g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 0.5g |

$713.0 | 2023-03-02 | ||

| Enamine | EN300-363298-1.0g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044783-1g |

6-Chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 95% | 1g |

¥3717.0 | 2023-04-10 | |

| Enamine | EN300-363298-2.5g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 2.5g |

$1454.0 | 2023-03-02 | ||

| Enamine | EN300-363298-5.0g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 5.0g |

$2152.0 | 2023-03-02 | ||

| Enamine | EN300-363298-0.05g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 0.05g |

$624.0 | 2023-03-02 | ||

| Enamine | EN300-363298-0.1g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 0.1g |

$653.0 | 2023-03-02 | ||

| Enamine | EN300-363298-0.25g |

6-chloro-2-ethyl-5-methylpyrimidin-4-amine |

1539924-56-5 | 0.25g |

$683.0 | 2023-03-02 |

4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl- 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

1539924-56-5 (4-Pyrimidinamine, 6-chloro-2-ethyl-5-methyl-) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量